molecular formula C30H37ClN2O6S B3404503 Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219166-92-3

Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B3404503
CAS No.: 1219166-92-3
M. Wt: 589.1 g/mol
InChI Key: HNAMGFNVKXQSQD-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a bicyclic tetrahydrothieno[2,3-c]pyridine core. This structure is fused with a thiophene ring (positions 2,3) and a partially saturated pyridine ring (positions 4,5,6,7) . Key substituents include:

  • 6-Benzyl group: Enhances lipophilicity and may influence receptor binding.
  • 2-(3,4,5-Triethoxybenzamido) group: A bulky, electron-rich aromatic substituent that likely modulates solubility and target interaction.
  • 3-Ethoxycarbonyl group: Common in prodrug formulations to improve bioavailability.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6S.ClH/c1-5-35-23-16-21(17-24(36-6-2)27(23)37-7-3)28(33)31-29-26(30(34)38-8-4)22-14-15-32(19-25(22)39-29)18-20-12-10-9-11-13-20;/h9-13,16-17H,5-8,14-15,18-19H2,1-4H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAMGFNVKXQSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

  • Position 2 Substituents: The 2-(3,4,5-triethoxybenzamido) group in the target compound likely improves solubility and target engagement compared to simpler groups (e.g., amino in Tinoridine or dimethoxy in CAS:1216731-03-1). highlights that electron-withdrawing groups (e.g., trifluoromethyl in PD 81,723) enhance allosteric modulation, suggesting the triethoxy group may similarly optimize electronic effects .
  • Position 6 Benzyl Group: Conserved across analogs (Tinoridine, target compound), this group is critical for lipophilicity and membrane penetration.
  • Hydrochloride Salt : Enhances bioavailability but may contribute to irritation risks (H315/H319) .

Functional Differences

  • Tinoridine: Prioritizes analgesic/anti-inflammatory activity via amino group interactions, whereas the target compound’s benzamido group may shift activity toward cytokine modulation (e.g., TNF-α) .
  • PD 81,723: Despite a different core (thiophene vs. tetrahydrothienopyridine), its trifluoromethyl group underscores the importance of aromatic substituent electronics in receptor binding, a principle applicable to the target compound’s design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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